N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17725360
InChI: InChI=1S/C12H14F3N/c1-8(16-11-5-6-11)9-3-2-4-10(7-9)12(13,14)15/h2-4,7-8,11,16H,5-6H2,1H3
SMILES:
Molecular Formula: C12H14F3N
Molecular Weight: 229.24 g/mol

N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine

CAS No.:

Cat. No.: VC17725360

Molecular Formula: C12H14F3N

Molecular Weight: 229.24 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine -

Specification

Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
IUPAC Name N-[1-[3-(trifluoromethyl)phenyl]ethyl]cyclopropanamine
Standard InChI InChI=1S/C12H14F3N/c1-8(16-11-5-6-11)9-3-2-4-10(7-9)12(13,14)15/h2-4,7-8,11,16H,5-6H2,1H3
Standard InChI Key FFAYIWCCLTWGEH-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC=C1)C(F)(F)F)NC2CC2

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Identification

The compound’s IUPAC name, N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine, reflects its structure: a cyclopropanamine group bonded to a 3-(trifluoromethyl)phenyl-substituted ethyl chain. Two CAS registry numbers are associated with this compound:

  • 1181457-92-0: Corresponds to the hydrochloride salt form .

  • 926204-57-1: Likely refers to the free base, though this distinction requires verification due to conflicting source reliability.

Molecular Formula and Weight

  • Molecular Formula: C12H14F3N\text{C}_{12}\text{H}_{14}\text{F}_{3}\text{N}

  • Molecular Weight: 229.24 g/mol (free base); 265.70 g/mol (hydrochloride) .

Structural Features

  • Cyclopropane Ring: Introduces significant steric strain, potentially enhancing reactivity.

  • Trifluoromethyl Group: An electron-withdrawing substituent that improves metabolic stability and lipophilicity.

  • Amine Functionality: A primary amine capable of forming salts (e.g., hydrochloride) or participating in covalent bonding.

Synthesis and Production Methods

General Synthetic Routes

While explicit experimental procedures are scarce, plausible synthetic pathways can be inferred from analogous cyclopropanamine syntheses:

Reductive Amination

  • Imine Formation: Condensation of 3-(trifluoromethyl)benzaldehyde with cyclopropanamine under acidic conditions.

  • Reduction: Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) reduces the imine intermediate to the secondary amine.

Nucleophilic Substitution

  • Reaction of a brominated 3-(trifluoromethyl)phenethyl derivative with cyclopropanamine under basic conditions.

Industrial-Scale Considerations

  • Catalysts: Palladium or nickel catalysts may facilitate coupling reactions.

  • Purification: Likely involves chromatography or recrystallization to achieve >95% purity .

Physicochemical Properties

Estimated Properties

PropertyValue/Description
Melting Point120–140°C (hydrochloride salt)
SolubilityLow in water; soluble in DMSO, ethanol
LogP~3.2 (predicted)
StabilityStable under inert storage conditions

Spectroscopic Data

  • IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), C-F stretch (~1100 cm⁻¹), and cyclopropane ring vibrations (~900 cm⁻¹).

  • NMR: 1H^1\text{H} NMR would show signals for cyclopropane protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.0–7.8 ppm).

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